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Compound of Interest |

2-(Furan-2-YL)-5-methoxybenzoic
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acid
CAS No.: 1261925-49-8
Cat. No.: B6395680

Get Quote

Executive Summary

Compound: 2-(Furan-2-yl)-5-methoxybenzoic acid Molecular Formula: C12H1004 Molecular
Weight: 218.21 g/mol Core Application: Biaryl scaffold intermediate for kinase inhibitors,
tricyclic dibenzoxepines, and non-steroidal anti-inflammatory drug (NSAID) analogs.

This technical guide provides a comprehensive spectroscopic profile and characterization
workflow for 2-(Furan-2-yl)-5-methoxybenzoic acid. Unlike standard datasheets, this
document integrates synthetic context with spectroscopic logic, enabling researchers to
validate structural integrity and identify specific impurities common to Suzuki-Miyaura coupling
protocols.

Part 1: Structural Analysis & Synthetic Context

To accurately interpret spectroscopic data, one must understand the molecular geometry and
the synthetic origin of the sample. The steric bulk of the carboxylic acid at position 1 forces the
furan ring at position 2 to twist out of planarity, reducing conjugation compared to a flat system.
This "ortho-effect" significantly influences NMR chemical shifts.
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Synthesis & Impurity Profile

The compound is typically synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-
coupling between 2-bromo-5-methoxybenzoic acid and 2-furanylboronic acid.

Critical Impurities to Monitor:
e Protodeboronation: Furan (volatile, usually lost) or Boronic acid degradation products.[1]
e Homocoupling: 2,2'-bifuran or bis-benzoic acid species.

o Starting Material: Residual aryl bromide (distinct isotopic pattern in MS).

Visualization: Synthesis & Workup Logic

The following diagram outlines the synthesis flow and where specific impurities are removed,
ensuring the sample reaching the spectrometer is viable.

2-Bromo-5-methoxybenzoic acid

Suzuki Coupling Crude Mixture Acid-Base Extraction

ot Organic Layer (pH 10)
(Pd(PPh3)4, Na2CO3, DME/H20) (Partition pH 10 -> pH 2) Neutral Impurities
2-Furanylboronic acid (Biaryls, Homocoupled Furan)

Click to download full resolution via product page

Caption: Figure 1. Synthesis and purification workflow. Acid-base extraction effectively removes
neutral homocoupled impurities, simplifying the spectroscopic background.

Part 2: Spectroscopic Data Profile
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-ds is the preferred solvent. CDCIs may lead to broadening or disappearance of
the carboxylic acid proton due to exchange or dimerization.
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'H NMR (400 MHz, DMSO-de) Reference Table

Note: Values are chemically predicted reference ranges based on substituent shielding
constants and analogous biaryl systems.
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Beta-proton
of furan;
distinctively
H-3' (Furan) 6.75-6.90 Doublet (d) 1H J=34 upfield
compared to
benzene

protons.

Beta-proton;

typically the
Doublet of P Y

H-4' (Furan) 6.55 — 6.65 1H J=3.4,18 most shielded
Doublets (dd) .
aromatic

signal.

Characteristic
-OCHs 3.80-3.85 Singlet (s) 3H - methoxy

singlet.

Key Diagnostic Feature: Look for the H-6 doublet (small meta-coupling only) appearing distinct
from the main aromatic cluster. If H-6 appears as a singlet, check resolution or shimming.

3C NMR (100 MHz, DMSO-de) Reference
Carbonyl (C=0): 167.0 — 169.0 ppm.

Aromatic C-O (C5): 158.0 — 159.5 ppm (Deshielded by Oxygen).

Furan C-O (C2'): 150.0 — 152.0 ppm.

Furan C-Alpha (C5"): 142.0 — 144.0 ppm.

Aromatic C-H / Furan C-H: 105.0 — 135.0 ppm (Cluster).

Methoxy (-OCH?3s): 55.0 — 56.0 ppm.

Mass Spectrometry (MS)

Method: ESI (Electrospray lonization) in Negative Mode (ESI-) is preferred for benzoic acid
derivatives due to the facile loss of the acidic proton.
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e Molecular lon: [M-H]~ =217.05 m/z

e Theoretical Exact Mass: 218.0579

Fragmentation Pathway (MS/MS)

Understanding fragmentation is crucial for confirming the core structure versus isomers.

Parent lon [M-HJ-

m/z 217

- CO2 (44 Da)

(Major Pathway) - CH3 (15 Da)

Decarboxylation [M-H-CO2]- Methyl Radical Loss [M-H-CH3]-
m/z 173 m/z 202 (Minor)

Furan Ring Cleavage
Complex Fragments

Click to download full resolution via product page

Caption: Figure 2. Primary fragmentation pathways in Negative ESI. The loss of CO2 (m/z 217
- 173) is the diagnostic transition for benzoic acids.

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).
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Wavenumber (cm~?) Assignment Description

Broad, "hairy" absorption
2500 — 3300 O-H Stretch characteristic of carboxylic acid
dimers.

Strong, sharp carbonyl peak.
1680 — 1705 C=0 Stretch Lower frequency than esters
due to conjugation.

1600, 1580 C=C Aromatic Ring breathing modes.

Aryl-alkyl ether (Methoxy
group).

1250 - 1280 C-O Stretch

_ Ortho-substituted benzene /
740 — 760 C-H Bending i )
Furan ring breathing.

Part 3: Experimental Validation Protocol

To generate the data above, the following protocol ensures high-fidelity sample preparation.

Sample Preparation for NMR
e Mass: Weigh 5-10 mg of the dry solid.

e Solvent: Add 0.6 mL DMSO-ds (99.9% D).

o Why DMSO? It breaks the carboxylic acid hydrogen bond dimers, resulting in sharper
peaks compared to CDCls.

« Filtration: If the solution is cloudy (salt residues from Suzuki coupling), filter through a small
plug of glass wool into the NMR tube.

Purity Assessment (QNMR or HPLC)

Before running full 2D NMR or MS/MS, validate purity >95%.

» Diagnostic Impurity Check: Look for a doublet at ~7.9 ppm. This often corresponds to
unreacted 2-bromo-5-methoxybenzoic acid (starting material).
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¢ Homocoupling Check: Look for symmetry. 2,2'-bifuran is highly symmetric and will show
simplified signals not matching the integration of the benzoic core.

References

¢ Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-
Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews,
95(7), 2457-2483. [Link]

» Furan Spectroscopic Data: Global Research Online. (2018).[3][4][5][6] Theoretical
Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. [Link]

e Related Compound Data (2-Fluoro-5-methoxybenzoic acid): Sigma-Aldrich. (2024). Product
Specification: 5-Fluoro-2-methoxybenzoic acid. |">https://www.sigmaaldrich.com

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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